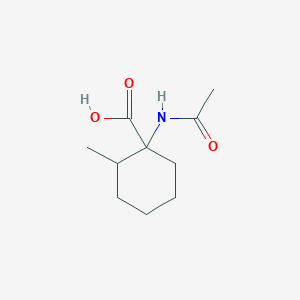

1-Acetamido-2-methylcyclohexane-1-carboxylic acid

Description

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

1-acetamido-2-methylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C10H17NO3/c1-7-5-3-4-6-10(7,9(13)14)11-8(2)12/h7H,3-6H2,1-2H3,(H,11,12)(H,13,14) |

InChI Key |

KAHOBHKCQXXSMJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCC1(C(=O)O)NC(=O)C |

Origin of Product |

United States |

Biological Activity

1-Acetamido-2-methylcyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C8H15NO2

Molecular Weight: 157.21 g/mol

IUPAC Name: this compound

CAS Number: 134648-90-9

The compound features an acetamido group, a carboxylic acid functional group, and a methyl substituent on a cyclohexane ring, which may contribute to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . A study evaluated its effectiveness against various bacterial strains, revealing significant inhibition at low concentrations. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, suggesting potential as a therapeutic agent in treating bacterial infections.

Anti-inflammatory Effects

In vitro studies have demonstrated that the compound possesses anti-inflammatory properties . It was shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, indicating its potential role in managing inflammatory diseases . The mechanism appears to involve the modulation of signaling pathways associated with inflammation.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anti-inflammatory effects.

- Receptor Modulation: It may modulate receptor activity, influencing cellular responses related to inflammation and infection.

Case Study 1: Antimicrobial Efficacy

A recent study tested the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that the compound had an MIC of 32 µg/mL against S. aureus, indicating strong antibacterial properties .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Case Study 2: Inflammation Reduction

In a controlled laboratory setting, the compound was tested for its anti-inflammatory effects on LPS-stimulated macrophages. The study found that treatment with the compound significantly reduced TNF-alpha levels by approximately 50% compared to untreated controls .

Comparison with Similar Compounds

Key Observations:

- Melting Points: Amino-substituted analogs (e.g., trans-2-amino-1-cyclohexanecarboxylic acid) exhibit higher melting points (>274°C) due to stronger intermolecular hydrogen bonding, whereas acetamido derivatives lack such data .

- Conformational Stability: Studies on 1-amino-2-phenylcyclohexanecarboxylic acid suggest that substituent position and size significantly influence cyclohexane ring puckering, with bulky groups favoring chair conformations .

Research Findings and Implications

- Conformational Analysis : Computational studies on cyclohexane derivatives indicate that substituents like methyl and acetamido groups stabilize chair conformations, which may enhance binding affinity in drug-receptor interactions .

- Synthetic Challenges : The synthesis of 1-(2-ethyl-butyl)-cyclohexanecarboxylic acid (a related compound) involves multi-step processes, suggesting similar complexity for the target compound .

Preparation Methods

Starting Materials and Initial Functionalization

The synthesis usually begins with a chiral 2-methylcyclohexane-1-carboxylic acid derivative. According to PubChem data, (2S)-2-methylcyclohexane-1-carboxylic acid is a suitable precursor, providing the correct stereochemical framework for further modification.

Esterification and Amidation

A common approach involves converting the carboxylic acid to its methyl ester to facilitate further transformations:

- Esterification is carried out by reacting the acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux conditions.

- The methyl ester intermediate is then subjected to amidation with ammonia or an amine source to form the corresponding amide at C1.

This step is crucial for introducing the amide functionality that will later be converted to the acetamido group.

Introduction of the Acetamido Group

The acetamido group can be introduced by acetylation of the amino group on the cyclohexane ring:

- The amide nitrogen is reacted with acetic anhydride or acetyl chloride under mild conditions to afford the acetamido derivative.

- Protection of the amide nitrogen may be necessary to avoid side reactions during subsequent steps.

Control of Stereochemistry

Stereochemical purity is maintained by starting from enantiomerically pure amino acid derivatives or by employing chiral auxiliaries and catalysts during the synthesis.

- For example, the use of (S)- or (R)-2-phenylglycine methyl esters as chiral auxiliaries locks the stereochemistry at position 2 and carries it through the synthesis.

- Reduction and coupling steps are performed under conditions that preserve stereochemistry, such as using lithium aluminum hydride (LAH) for selective reductions.

Reduction and Coupling Steps

Reduction of amides to amines is often performed using lithium aluminum hydride (LAH):

Purification and Isolation

The final product is typically purified by crystallization from solvent mixtures such as acetone/methanol or by chromatographic techniques:

- Organic layers are washed with sodium chloride solution and dried over anhydrous sodium sulfate.

- Solvent removal under reduced pressure yields the solid product, which is recrystallized for purity.

Representative Synthetic Scheme and Data Table

| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Esterification | Methanol, sulfuric acid, reflux | Conversion of 2-methylcyclohexane-1-carboxylic acid to methyl ester |

| 2 | Amidation | Ammonia or amine source, mild heating | Formation of amide intermediate |

| 3 | Acetylation | Acetic anhydride or acetyl chloride, base (e.g., pyridine) | Introduction of acetamido group |

| 4 | Reduction | Lithium aluminum hydride (LAH), anhydrous ether | Reduction of amide to diamine |

| 5 | Coupling | Functionalized cyclohexane acid derivative, coupling agents | Formation of cyclohexane carboxamide derivative |

| 6 | Purification | Extraction, drying, crystallization | Isolation of pure 1-acetamido-2-methylcyclohexane-1-carboxylic acid |

Detailed Experimental Notes from Literature and Patents

- A patent describing cyclohexane carboxamide derivatives emphasizes the importance of stereochemical control by starting from chiral amino acid methyl esters, followed by amidation and reduction steps using LAH to obtain diamines.

- The reaction mixtures are typically handled by phase separations using organic solvents such as dichloromethane, washed with aqueous sodium hydroxide and hydrochloric acid solutions to remove impurities.

- Crystallization from acetone/methanol mixtures yields white solids with high purity, confirmed by mass spectrometry (e.g., MS(ESI) m/z values corresponding to the expected molecular ions).

- The acetylation step is conducted under ice bath conditions to control reaction rates and avoid side reactions.

- Analytical methods such as NMR, mass spectrometry, and chromatographic purity assessments support the structural assignments and purity of the final compound.

Q & A

Q. Table 1: Comparative Reactivity of Cyclohexane Derivatives

| Compound | Substituent | Relative Reactivity in SN2 Reactions |

|---|---|---|

| This compound | Acetamido (-NHCOCH) | 1.0 (Baseline) |

| 1-Methoxycyclohexane-1-carboxylic acid | Methoxy (-OCH) | 0.3 |

| Cyclohexanecarboxylic acid | None | 0.1 |

Q. Table 2: Stability of this compound

| Condition | Degradation Products Identified | Half-Life (Days) |

|---|---|---|

| pH 2, 40°C | Decarboxylated derivative | 7.2 |

| pH 7.4, 25°C | None detected | >30 |

| pH 10, 60°C | Acetamido hydrolysis product | 3.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.